molecular formula C14H11N3S B12723983 2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- CAS No. 97422-31-6

2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)-

Katalognummer: B12723983
CAS-Nummer: 97422-31-6
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: OQPLOQURNPHRPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is known for its diverse biological activities and is used in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C13H10N3S, and it has a molecular weight of 239.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- typically involves the reaction of 2-aminothiazole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Wirkmechanismus

The mechanism of action of 2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-phenylthiazole
  • 4-Phenyl-2-thiazolylamine
  • 4-Phenylthiazol-2-amine

Uniqueness

2-Thiazolamine, 4-phenyl-5-(2-pyridinyl)- is unique due to the presence of both thiazole and pyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity for certain targets .

Eigenschaften

CAS-Nummer

97422-31-6

Molekularformel

C14H11N3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

4-phenyl-5-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3S/c15-14-17-12(10-6-2-1-3-7-10)13(18-14)11-8-4-5-9-16-11/h1-9H,(H2,15,17)

InChI-Schlüssel

OQPLOQURNPHRPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.